Competitive Inhibition Potency (KI) Versus Closest Structural Analogs in the AmpC Active Site
3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid (Fragment 48) inhibits AmpC β-lactamase with a KI of 0.2 mM (200 μM). Its closest structural analog, Fragment 44, shows a substantially weaker KI of 1.7 mM (1700 μM) [1]. The 8.5-fold difference in inhibition potency is accompanied by a distinct binding mode: Fragment 48 occupies the catalytic oxyanion hole, while Fragment 44 binds at a distal surface site and produces no measurable enzyme inhibition [1][2].
| Evidence Dimension | Competitive inhibition constant (KI) against AmpC β-lactamase |
|---|---|
| Target Compound Data | KI = 0.2 mM (200 μM) |
| Comparator Or Baseline | Fragment 44 (closest structural analog): KI = 1.7 mM (1700 μM); no measurable inhibition at distal binding site |
| Quantified Difference | ~8.5-fold more potent inhibition; binding site is catalytic (oxyanion hole) vs. non-catalytic distal surface |
| Conditions | AmpC β-lactamase inhibition assay; KI determined spectrophotometrically using nitrocefin as reporter substrate; binding site confirmed by X-ray crystallography (PDB 4KZA for Fragment 48; PDB 4KZ3 for Fragment 44) |
Why This Matters
The 8.5-fold potency advantage and occupancy of the catalytic site—rather than a non-functional distal pocket—mean that Fragment 48 provides a validated starting point for structure-guided optimization toward high-affinity AmpC inhibitors, while Fragment 44 does not.
- [1] Barelier S, Eidam O, Fish I, Hollander J, Figaroa F, Nachane R, Irwin JJ, Shoichet BK, Siegal G. Increasing chemical space coverage by combining empirical and computational fragment screens. ACS Chem Biol. 2014;9(7):1528-1535. Table 1. doi:10.1021/cb5001636 View Source
- [2] PDB entries 4KZA (Fragment 48) and 4KZ3 (Fragment 44). RCSB Protein Data Bank. View Source
